8-Thioguanosine

描述

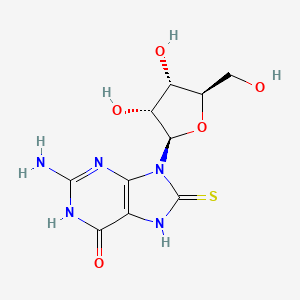

8-Thioguanosine is a purine nucleoside analog where the oxygen atom at the 8th position of guanosine is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields such as oncology, virology, and transplantology .

作用机制

Target of Action

8-Thioguanosine primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .

Mode of Action

This compound competes with hypoxanthine and guanine for HGPRTase . It is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . This interaction with its targets leads to changes in the normal functioning of the cell, particularly affecting DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine salvage pathway . By competing with hypoxanthine and guanine for HGPRTase, this compound disrupts the normal functioning of this pathway, leading to downstream effects on DNA synthesis .

Pharmacokinetics

It is known that a single oral dose of thioguanine, a related compound, has incomplete metabolism, absorption, and high interindividual variability . The bioavailability of thioguanine has an average of 30% (range 14-46%)

Result of Action

The molecular and cellular effects of this compound’s action primarily involve disruption of DNA synthesis . By inhibiting the purine salvage pathway, this compound can lead to cell death, making it potentially useful in the treatment of certain diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound forms redox-responsive hydrogels upon oxidation, which disassemble upon either reduction or oxidation of the S-S bond . This suggests that the redox state of the cellular environment could significantly influence the action of this compound .

生化分析

Biochemical Properties

8-Thioguanosine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis. Additionally, this compound can be incorporated into RNA, where it disrupts normal base pairing and affects RNA stability and function . The compound also interacts with reactive oxygen species, leading to the formation of redox-responsive hydrogels .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to inhibit nucleic acid synthesis, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects immune cells by modulating antibody responses, particularly enhancing IgG1, IgG2, and IgG3 antibody responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to ribonucleotide reductase, inhibiting its activity and thus preventing the conversion of ribonucleotides to deoxyribonucleotides. This inhibition disrupts DNA synthesis and repair processes. Furthermore, this compound can be incorporated into RNA, where it causes mispairing and destabilization of the RNA molecule . The compound also undergoes oxidation and reduction reactions, forming intermediates that further influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and reactive oxygen species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit viral replication and reduce tumor growth without causing significant toxicity. At high doses, this compound can lead to adverse effects, including hepatotoxicity and myelosuppression. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thiopurine methyltransferase and xanthine oxidase, which convert it into various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by nucleoside transporters and subsequently incorporated into nucleic acids. The compound’s localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to the nucleus, where it interferes with DNA and RNA synthesis. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the mitochondria, where it may exert additional effects on cellular metabolism .

准备方法

Synthetic Routes and Reaction Conditions: 8-Thioguanosine can be synthesized through several methods. One common approach involves the thiolation of guanosine. This process typically employs reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions to introduce the sulfur atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves optimizing reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 8-Thioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or singlet oxygen.

Substitution: Substitution reactions can occur under various conditions, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions include disulfides, thiols, and other oxidized or reduced derivatives of this compound .

科学研究应用

Signal Transduction Pathways

8-Thioguanosine is implicated in several signaling pathways due to its ability to form reactive intermediates. Recent studies have shown that 8-TG can undergo oxidation and reduction processes that affect its biological functions:

- Oxidative Mechanisms : Under specific conditions, 8-TG can be oxidized to produce reactive oxygen species (ROS), which play a crucial role in cellular signaling. The formation of 8-thio-cGMP from 8-TG suggests its involvement in guanylate cyclase signaling pathways, potentially influencing vascular functions and cellular responses to stressors .

- Reduction Pathways : The reduction of 8-TG can lead to the generation of guanosine, which indicates a complex interplay between oxidation and reduction processes. This property has been explored for potential therapeutic applications in oncology and virology .

Phototherapy Applications

The photochemical properties of this compound make it a candidate for phototherapeutic applications:

- Photosensitizing Agent : Studies have demonstrated that 8-TG can generate singlet oxygen upon exposure to UVA light, which is essential for photodynamic therapy (PDT). This property allows 8-TG to be utilized in targeted therapies against cancer cells where light activation can induce cytotoxic effects .

- Quantum Yields : The absorption characteristics of 8-TG have been investigated to optimize its use as a photosensitizer. The ability to produce reactive oxygen species upon light activation enhances its potential as a therapeutic agent in light-induced therapies .

Development of Novel Materials

Recent research has focused on the synthesis of new materials derived from this compound:

- Redox-Responsive Hydrogels : The oxidation of 8-TG has led to the development of redox-responsive hydrogels that disassemble under reductive conditions. These materials are being explored for biomedical applications such as drug delivery systems and tissue engineering .

- Nucleoside Derivatives : The synthesis of various derivatives of 8-TG, including those with enhanced reactivity, is ongoing. These derivatives are designed to selectively capture biological targets or act as modulators in cellular processes, thereby expanding the utility of 8-TG in drug design and molecular biology .

Case Studies and Research Findings

The following table summarizes significant research findings related to the applications of this compound:

相似化合物的比较

6-Thioguanine: Another thiopurine analog used in the treatment of leukemia.

8-Oxoguanosine: A related compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: 8-Thioguanosine is unique due to its sulfur atom, which imparts distinct redox properties and reactivity compared to its oxygen-containing counterparts. This makes it particularly valuable in studies related to oxidative stress and redox biology .

生物活性

8-Thioguanosine (8-TG) is a sulfur-containing nucleoside derivative of guanosine, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article explores the biological activity of 8-TG, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound exerts its biological effects primarily through its incorporation into RNA and DNA, leading to altered nucleic acid metabolism. It can interfere with purine metabolism and modulate various signaling pathways. The compound is metabolized to thioguanine nucleotides, which are known to inhibit purine synthesis and promote apoptosis in rapidly dividing cells, making it a candidate for cancer treatment.

Key Mechanisms Include:

- Incorporation into Nucleic Acids : 8-TG is incorporated into RNA, affecting RNA processing and function.

- Inhibition of Enzymes : It inhibits enzymes involved in purine metabolism, such as inosine monophosphate dehydrogenase (IMPDH).

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by disrupting cellular signaling pathways.

Therapeutic Applications

This compound has been studied for its potential applications in various medical conditions:

- Cancer Treatment : It is explored as a chemotherapeutic agent due to its ability to induce cell death in malignant cells.

- Inflammatory Bowel Disease (IBD) : Recent studies indicate that thioguanine can be safely used in pregnant women with IBD without significant adverse outcomes for mothers or neonates .

- Autoimmune Disorders : Its immunosuppressive properties make it a candidate for treating autoimmune diseases.

Recent Research Findings

Recent studies have provided insights into the pharmacological properties and biological activities of 8-TG:

- Case Studies in Pregnancy : A study involving 117 pregnancies exposed to thioguanine indicated no significant increase in adverse maternal or neonatal outcomes, suggesting its potential safety during pregnancy .

- Chemical Characterization : Research has shown that 8-TG can form covalent bonds with other molecules, leading to the development of new derivatives aimed at enhancing its efficacy and specificity .

- Radical Formation and Photoreactivity : Investigations into the photochemical behavior of 8-TG revealed that it can generate reactive oxygen species (ROS) upon exposure to light, which may contribute to its biological activity .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZELNMSPWPFAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948906 | |

| Record name | 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26001-38-7 | |

| Record name | NSC79216 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。